molecular formula C22H27NO2 B14393170 N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide CAS No. 90033-12-8

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide

Katalognummer: B14393170
CAS-Nummer: 90033-12-8
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: HKFPRZKAAVQTIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide is an organic compound with a complex structure that includes benzyl groups, a ketone, and an amide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide typically involves the reaction of 2,4,4-trimethyl-3-oxopentanoic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium hydride (NaH) or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), organometallic reagents

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dibenzyl-2-chloro-4-nitrobenzamide
  • N,N-Dicyclohexyl-2-benzothiazolesulfenamide

Uniqueness

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide is unique due to its specific structural features, such as the presence of both benzyl groups and a ketone

Eigenschaften

CAS-Nummer

90033-12-8

Molekularformel

C22H27NO2

Molekulargewicht

337.5 g/mol

IUPAC-Name

N,N-dibenzyl-2,4,4-trimethyl-3-oxopentanamide

InChI

InChI=1S/C22H27NO2/c1-17(20(24)22(2,3)4)21(25)23(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3

InChI-Schlüssel

HKFPRZKAAVQTIK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C(C)(C)C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.